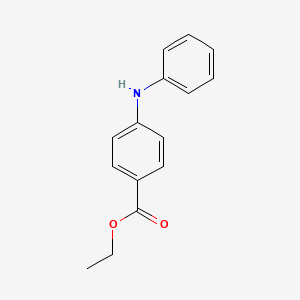

Ethyl 4-(phenylamino)benzoate

Übersicht

Beschreibung

Ethyl 4-(phenylamino)benzoate is a chemical compound that is used as an efficient anti-ultraviolet additive . It is widely used in adhesives, polyurethane, foam, and other materials .

Synthesis Analysis

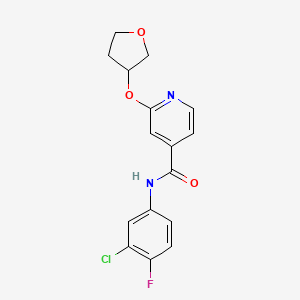

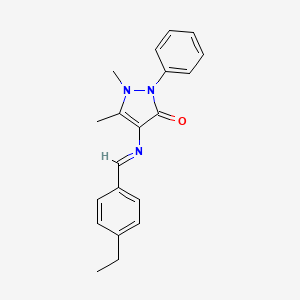

The synthesis of Ethyl 4-(phenylamino)benzoate can be achieved through various methods. One approach involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Another approach starts with nitro reduction leading to p-amino benzoic acid, followed by the formation of the related ethyl ester product .Molecular Structure Analysis

The molecular structure of Ethyl 4-(phenylamino)benzoate can be represented by the InChI code:1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 . This compound has a molecular weight of 241.29 . Chemical Reactions Analysis

Ethyl 4-(phenylamino)benzoate can undergo various chemical reactions. For instance, benzocaine, a compound with a similar 4-aminobenzoate structure, can undergo electrophilic and nucleophilic reactions to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .Physical And Chemical Properties Analysis

Ethyl 4-(phenylamino)benzoate is a powder with a melting point of 108-111 degrees Celsius . It has a molecular weight of 241.29 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethyl 4-(phenylamino)benzoate is used in various areas of research including chemical synthesis . It can serve as a precursor for the synthesis of other complex organic compounds .

Antibacterial Applications

This compound has been used in the synthesis of benzocaine derivatives, which have shown promising antibacterial activities . These derivatives have been tested against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .

DNA Binding Studies

The DNA-binding properties of compounds synthesized from Ethyl 4-(phenylamino)benzoate have been evaluated using DNA/methyl–green colorimetric assays .

Molecular Docking Studies

Molecular docking studies have been conducted on compounds synthesized from Ethyl 4-(phenylamino)benzoate. These studies help in understanding the interaction of these compounds with biological targets .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been performed on compounds synthesized from Ethyl 4-(phenylamino)benzoate. QSAR models help in predicting the biological activity of these compounds based on their chemical structure .

Drug Design

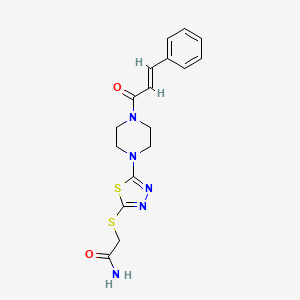

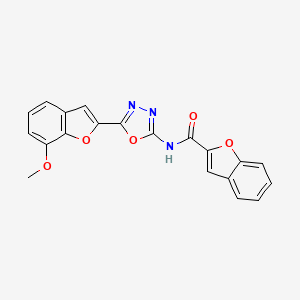

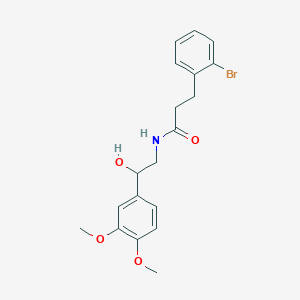

Ethyl 4-(phenylamino)benzoate has been used as a lead compound in the design of new drugs. For instance, it has been integrated into an organic molecule by the combination principle, and then modified by bioisostere formation and modification with alkyl groups .

Wirkmechanismus

Target of Action

Ethyl 4-(phenylamino)benzoate is a benzoate compound that has been designed and synthesized for biological activity evaluation Similar benzoate compounds have been known to act as local anesthetics , suggesting that Ethyl 4-(phenylamino)benzoate may also target nerve endings and nerve trunks.

Mode of Action

It is known that local anesthetics, like ethyl 4-(phenylamino)benzoate, act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

It is known that local anesthetics can affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Result of Action

As a local anesthetic, it is likely that ethyl 4-(phenylamino)benzoate results in a loss of local sensation, providing pain relief in the area where it is applied .

Action Environment

It is known that the product is water-soluble, and may spread in water systems . This suggests that the compound’s action could potentially be influenced by the presence of water or other solvents in its environment.

Safety and Hazards

Ethyl 4-(phenylamino)benzoate is classified as a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It is also advised to wear personal protective equipment/face protection and avoid contact with skin, eyes, or clothing .

Zukünftige Richtungen

Future research could explore the development of novel compounds derived from Ethyl 4-(phenylamino)benzoate. For instance, a novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized and studied for its nonlinear optical (NLO) properties .

Eigenschaften

IUPAC Name |

ethyl 4-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXSAXCSHHARKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(phenylamino)benzoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)

![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)

![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)

![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)

![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)

![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)

![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)

![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)